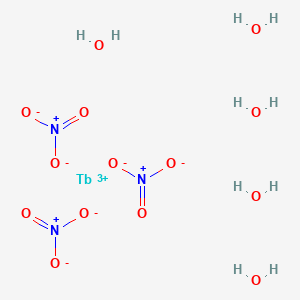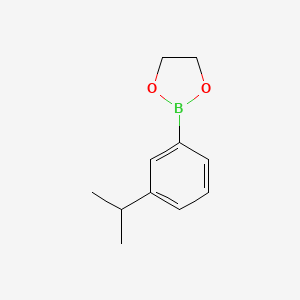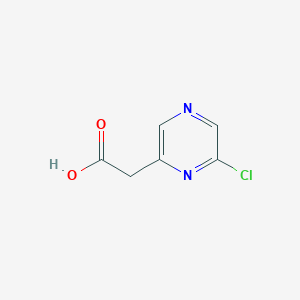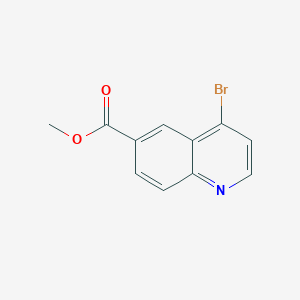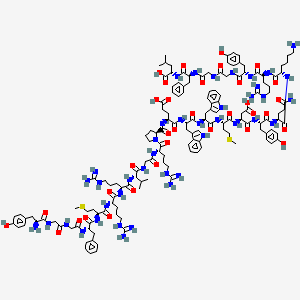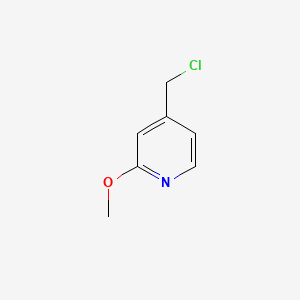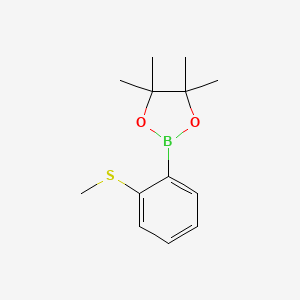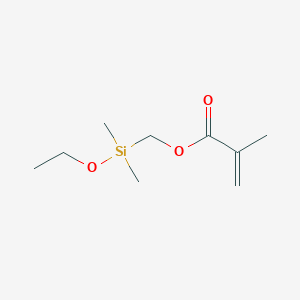
(Methacryloxymethyl)dimethylethoxysilane
Overview
Description
(Methacryloxymethyl)dimethylethoxysilane is an organosilicon compound with the molecular formula C9H18O3Si . It has a molar mass of 202.32 g/mol . The compound is also known by other names such as [Ethoxy (dimethyl)silyl]methyl methacrylate .
Molecular Structure Analysis
The molecular structure of (Methacryloxymethyl)dimethylethoxysilane consists of a methacrylate group attached to a dimethylethoxysilane group . The compound has 3 hydrogen bond acceptors and 6 freely rotating bonds .
Physical And Chemical Properties Analysis
(Methacryloxymethyl)dimethylethoxysilane is a liquid at room temperature . It has a density of 0.9±0.1 g/cm³ and a boiling point of 200.3±23.0 °C at 760 mmHg . The compound has a flash point of 62.4±18.2 °C . It has a molar refractivity of 55.5±0.3 cm³ and a polarizability of 22.0±0.5 x 10^-24 cm³ .
Scientific Research Applications
Thermoresponsive Polymers
Research led by Kashio et al. (2010) developed a thermoresponsive polymer by graft polymerization from polysilsesquioxane, aiming to introduce hydrophobic aggregation properties in aqueous solutions. This approach indicates the potential of using (Methacryloxymethyl)dimethylethoxysilane derivatives for temperature-sensitive applications, which could be beneficial in smart materials and drug delivery systems (Kashio et al., 2010).
Surface Modification for Hydrophobicity
García et al. (2007) explored the modification of silanol-containing surfaces using methoxysilanes, achieving tunable hydrophilic, hydrophobic, and super-hydrophobic surfaces. This study underscores the significant role of (Methacryloxymethyl)dimethylethoxysilane derivatives in creating surface coatings with desired wetting properties, which could find applications in protective coatings and self-cleaning surfaces (García et al., 2007).
Biocompatible Block Copolymers
A study by Ma et al. (2003) on the synthesis of biocompatible block copolymers using 2-Methacryloyloxyethyl phosphorylcholine in protic media presents an example of the application of methacrylate derivatives in biomedical engineering. These copolymers are designed to exhibit compatibility with biological environments, suggesting their utility in medical implants and tissue engineering (Ma et al., 2003).
Hybrid Nanocomposites
Zhang and Laine (2000) reported the synthesis of octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and its octamethacrylate derivative, highlighting the potential of (Methacryloxymethyl)dimethylethoxysilane derivatives in forming hybrid nanocomposites. These materials could be pivotal in advancing the fields of electronics, photonics, and nanotechnology due to their unique structural and functional properties (Zhang and Laine, 2000).
Electrolyte Solvents for Li-ion Batteries
Amine et al. (2006) synthesized novel silane compounds as non-aqueous electrolyte solvents in lithium-ion batteries. This research illustrates the application of silane derivatives in improving the performance and safety of energy storage devices, which is critical for the development of more efficient and reliable batteries (Amine et al., 2006).
Safety And Hazards
properties
IUPAC Name |
[ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-6-12-13(4,5)7-11-9(10)8(2)3/h2,6-7H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQFCBLYUTWWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585328 | |
| Record name | [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methacryloxymethyl)dimethylethoxysilane | |
CAS RN |
5577-70-8 | |
| Record name | [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methacryloxymethyl)dimethylethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






